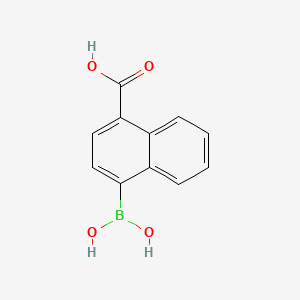

4-Carboxynaphthalene-1-boronic acid

Vue d'ensemble

Description

4-Carboxynaphthalene-1-boronic acid is an organic compound with the molecular formula C11H9BO4 and a molecular weight of 216.00 g/mol. It is a derivative of naphthalene, featuring a boronic acid group at the 1-position and a carboxylic acid group at the 4-position. This compound is primarily used as a pharmaceutical intermediate and has applications in various fields of scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 4-Carboxynaphthalene-1-boronic acid can be synthesized through several synthetic routes. One common method involves the boronation of 4-naphthoic acid using boronic acid derivatives under specific reaction conditions. The reaction typically requires a catalyst and may be carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to obtain the desired product.

Analyse Des Réactions Chimiques

Types of Reactions: 4-Carboxynaphthalene-1-boronic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under acidic or basic conditions.

Major Products Formed:

Oxidation: Formation of carboxylic acids and ketones.

Reduction: Production of alcohols and boronic esters.

Substitution: Generation of substituted naphthalenes and boronic acid derivatives.

Applications De Recherche Scientifique

Organic Synthesis

Cross-Coupling Reactions

4-Carboxynaphthalene-1-boronic acid is prominently used in Suzuki-Miyaura cross-coupling reactions, which are crucial for forming carbon-carbon bonds. This reaction is widely utilized in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. The compound acts as a boron source that couples with aryl halides to yield biaryl compounds.

| Reaction Type | Description |

|---|---|

| Suzuki-Miyaura Coupling | Formation of biaryl compounds from aryl halides and boronic acids. |

| Stille Coupling | Coupling with organostannanes to form complex molecules. |

| Sonogashira Coupling | Coupling with alkynes for the formation of substituted alkenes. |

Medicinal Chemistry

Pharmaceutical Intermediate

this compound serves as a pharmaceutical intermediate in the synthesis of various bioactive compounds. Its ability to form stable boronate esters with diols makes it useful in drug design, particularly in targeting specific biological pathways.

Case Study: Inhibition of Enzymes

Research has demonstrated that boronic acids can selectively inhibit serine proteases, which are crucial in numerous biological processes. The incorporation of this compound into peptide structures has shown promise in enhancing selectivity and potency against these enzymes .

Biochemical Applications

Molecular Recognition

The compound is utilized as a chemical receptor for the selective recognition of various analytes, including saccharides and nucleic acids. Its ability to form five-membered boronate esters with diols allows it to mimic biological interactions, making it valuable for sensing applications.

| Application Area | Description |

|---|---|

| Sensing & Detection | Used in the detection of saccharides and other diol-containing molecules through fluorescence enhancement. |

| Cell Delivery Systems | Enhances the cellular uptake of therapeutic agents by forming complexes with cell surface glycans. |

Analytical Chemistry

Chromatographic Techniques

this compound is employed in chromatographic methods for separating diol-containing compounds. Its application in solid-phase extraction aids in the purification and analysis of complex mixtures.

Research Insights

Recent studies have highlighted the potential of this compound in developing advanced materials for biosensing applications. For example, fluorescent receptors designed using this compound have been effective in labeling Gram-positive bacteria by targeting their saccharide-rich surfaces, demonstrating low detection limits .

Mécanisme D'action

The mechanism by which 4-carboxynaphthalene-1-boronic acid exerts its effects involves its interaction with molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which is crucial in its biological and chemical activities. The carboxylic acid group can participate in hydrogen bonding and other interactions, contributing to its reactivity and binding properties.

Comparaison Avec Des Composés Similaires

4-Carboxynaphthalene-1-boronic acid is unique compared to other similar compounds due to its specific structural features and reactivity. Some similar compounds include:

Boronic acids: These compounds share the boronic acid group but differ in their aromatic ring structures.

Naphthoic acids: These compounds have the carboxylic acid group but lack the boronic acid functionality.

Boronic esters: These are derivatives of boronic acids and have different reactivity profiles.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Activité Biologique

4-Carboxynaphthalene-1-boronic acid (C11H9BO4), also known as 4-borononaphthalene-1-carboxylic acid, is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.

| Property | Value |

|---|---|

| CAS Number | 332398-57-9 |

| Molecular Formula | C11H9BO4 |

| Molecular Weight | 216.00 g/mol |

| IUPAC Name | 4-borononaphthalene-1-carboxylic acid |

| Synonyms | 4-carboxy-1-naphthylboronic acid, 4-dihydroxyboranyl naphthalene-1-carboxylic acid |

This compound functions primarily through its ability to form reversible complexes with biological molecules, such as nucleic acids and enzyme residues. This property allows it to modulate various biochemical pathways, making it a candidate for therapeutic applications.

Anticancer Activity

Research indicates that boronic acids, including this compound, exhibit significant anticancer properties. In a study examining the cytotoxic effects on prostate cancer cells (PC-3), it was found that concentrations of the compound reduced cell viability significantly while having less impact on healthy cells. For instance:

- Cell Viability : At a concentration of 5 µM, the viability of cancer cells dropped to approximately 33%, while healthy cells maintained a viability of around 71% .

This selective toxicity suggests potential for targeted cancer therapies.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various pathogens. In particular, studies have shown that it possesses inhibitory effects against:

- Staphylococcus aureus

- Escherichia coli

- Candida albicans

Inhibition zones ranging from 7 mm to 13 mm were observed in tests against these microorganisms, indicating its potential as an antimicrobial agent .

Antioxidant Activity

The antioxidant capabilities of boronic acids have been documented in several studies. The compound demonstrated significant antioxidant activity comparable to standard antioxidants like α-Tocopherol and Butylated Hydroxytoluene (BHT). Various assays, including DPPH and ABTS methods, confirmed its efficacy in scavenging free radicals .

Case Studies

- Prostate Cancer Treatment : A study evaluated the effects of several boronic compounds on PC-3 cells. The results indicated that boronic acids could be integrated into treatment regimens for prostate cancer due to their selective cytotoxicity towards cancerous cells while sparing normal cells .

- Antimicrobial Efficacy : Research involving the application of this compound against bacterial strains revealed promising results in inhibiting growth, suggesting its utility in developing new antimicrobial agents .

Propriétés

IUPAC Name |

4-borononaphthalene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BO4/c13-11(14)9-5-6-10(12(15)16)8-4-2-1-3-7(8)9/h1-6,15-16H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRYYKYNBMCQCAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C2=CC=CC=C12)C(=O)O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90627689 | |

| Record name | 4-Borononaphthalene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90627689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

332398-57-9 | |

| Record name | 4-Borononaphthalene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90627689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.